molecular formula C8H7Cl2NO B1185368 3,5-Dichloro-4-(methylamino)benzaldehyde

3,5-Dichloro-4-(methylamino)benzaldehyde

Cat. No.: B1185368
M. Wt: 204.05
InChI Key: BLPKMVVXZZBBAP-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-(methylamino)benzaldehyde is a halogenated aromatic aldehyde characterized by chlorine atoms at the 3- and 5-positions and a methylamino group (-NHCH₃) at the 4-position of the benzene ring. This compound serves as a key intermediate in synthesizing heterocyclic compounds, such as benzothiazoles, through microwave-assisted reactions . Its electronic structure, influenced by electron-withdrawing chlorine substituents and the electron-donating methylamino group, confers unique reactivity in organic transformations.

Properties

Molecular Formula

C8H7Cl2NO

Molecular Weight

204.05

IUPAC Name

3,5-dichloro-4-(methylamino)benzaldehyde

InChI

InChI=1S/C8H7Cl2NO/c1-11-8-6(9)2-5(4-12)3-7(8)10/h2-4,11H,1H3

InChI Key

BLPKMVVXZZBBAP-UHFFFAOYSA-N

SMILES

CNC1=C(C=C(C=C1Cl)C=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

Compound Name Substituents (Position 4) Electronic Effects Key Features
This compound -NHCH₃ Electron-donating (resonance + inductive) Facilitates nucleophilic reactions; stabilizes intermediates in heterocycle synthesis
3,5-Dimethoxybenzaldehyde -OCH₃ Electron-donating (resonance) Lower reactivity in condensations due to weaker nucleophilicity compared to -NHCH₃
3,5-Dichloro-4-(4-methoxyphenoxy)benzaldehyde -O(C₆H₄-4-OCH₃) Steric hindrance + moderate electron withdrawal Reduced solubility in polar solvents due to bulky substituent
3,5-Dichloro-4-(trifluoroethoxy)benzaldehyde -OCH₂CF₃ Strong electron-withdrawing (-CF₃) Enhanced electrophilicity at aldehyde group; potential for agrochemical applications
3,5-Dichloro-4-isopropoxybenzaldehyde -OCH(CH₃)₂ Electron-donating (resonance) + steric Lower reactivity in microwave-assisted syntheses compared to methylamino analog

Physical Properties

  • 3,5-Dichloro-4-(4-methoxyphenoxy)benzaldehyde: Higher molecular weight (297.13 g/mol) suggests elevated melting point compared to non-bulky derivatives .
  • Solubility: The methylamino group enhances solubility in polar aprotic solvents (e.g., DMF) compared to alkoxy or fluoroalkoxy analogs . Bulky substituents (e.g., -O(C₆H₄-4-OCH₃)) reduce solubility in ethanol and water .

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